Propan-2-yl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
PROPAN-2-YL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. This compound is characterized by its complex molecular structure, which includes a chlorinated benzoxepine ring, a methoxy group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Chlorination: The benzoxepine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The amide group is introduced through a reaction with an appropriate amine derivative.
Esterification: Finally, the esterification of the benzoic acid derivative with propan-2-ol yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-9-methoxy-1-benzoxepine-4-carboxylic acid
- Propan-2-yl 3-(7-chloro-1-benzoxepine-4-amido)benzoate
- Methoxybenzoxepine derivatives
Uniqueness
PROPAN-2-YL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C22H20ClNO5 |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
propan-2-yl 3-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H20ClNO5/c1-13(2)29-22(26)15-5-4-6-18(11-15)24-21(25)14-7-8-28-20-16(9-14)10-17(23)12-19(20)27-3/h4-13H,1-3H3,(H,24,25) |
InChI Key |
OYFGPKDSEBGSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Origin of Product |
United States |
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